molecular formula C15H16N2O4S3 B2969411 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097862-29-6

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2969411
CAS No.: 2097862-29-6
M. Wt: 384.48
InChI Key: VGHYWSJAXQAODG-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a bithiophene moiety, a hydroxyethyl group, and an oxazole sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the bithiophene derivative, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the formation of the oxazole sulfonamide ring, which can be achieved through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The bithiophene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s anti-inflammatory effects could be attributed to its ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzenesulfonamide
  • N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group and the oxazole sulfonamide ring enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S3/c1-9-15(10(2)21-17-9)24(19,20)16-8-11(18)12-5-6-14(23-12)13-4-3-7-22-13/h3-7,11,16,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHYWSJAXQAODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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